7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound that belongs to the class of imidazopurines This compound is characterized by its fused ring structure, which includes both imidazole and purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a chlorophenyl-substituted amine with a suitable aldehyde, followed by cyclization and methylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory effects on specific enzymes.
Properties
Molecular Formula |
C15H12ClN5O2 |
---|---|
Molecular Weight |
329.74 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-2,4-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C15H12ClN5O2/c1-19-12-11(13(22)20(2)15(19)23)21-7-10(17-14(21)18-12)8-3-5-9(16)6-4-8/h3-7H,1-2H3,(H,17,18) |
InChI Key |
PLZBGWOCJOLRBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(NC3=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.